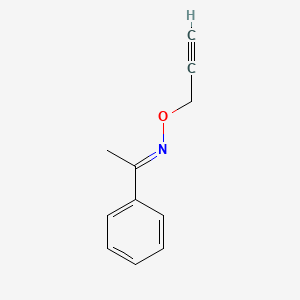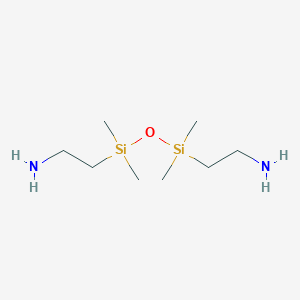
2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine: is a bifunctional organosilane compound. It is characterized by the presence of two ethylamine groups attached to a central tetramethyldisiloxane moiety. This compound is notable for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Reduction: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine can undergo reduction reactions, particularly in the presence of strong reducing agents like lithium aluminum hydride.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds.
Substitution: It can also undergo substitution reactions, where the ethylamine groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, etc.
Catalysts: Platinum or gold catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran, toluene, and other non-aqueous solvents.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Polymer Chemistry: Acts as a monomer in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the development of biocompatible silicone-based materials for medical devices.
Industry:
Material Science: Utilized in the production of advanced materials with unique properties, such as high thermal stability and flexibility.
Coatings and Sealants: Employed in the formulation of coatings and sealants due to its hydrophobic nature.
作用机制
The mechanism of action of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds in the compound are relatively weak and can be easily broken to release hydride ions, which then participate in the reduction of other compounds. This compound also acts as a hydrosilylation agent, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds .
相似化合物的比较
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the ethylamine groups, used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with propylamine groups instead of ethylamine groups.
Uniqueness: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine is unique due to the presence of ethylamine groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs.
属性
CAS 编号 |
17865-89-3 |
|---|---|
分子式 |
C8H24N2OSi2 |
分子量 |
220.46 g/mol |
IUPAC 名称 |
2-[[2-aminoethyl(dimethyl)silyl]oxy-dimethylsilyl]ethanamine |
InChI |
InChI=1S/C8H24N2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-10H2,1-4H3 |
InChI 键 |
PXXUHFVEJQHLSK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCN)O[Si](C)(C)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


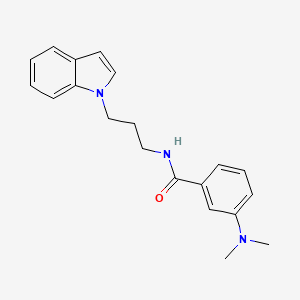
methanethione](/img/structure/B14151314.png)
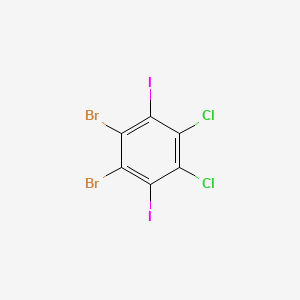
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
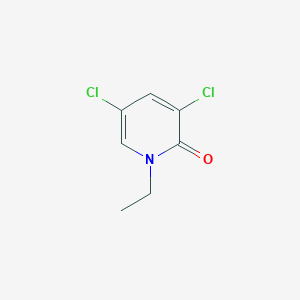
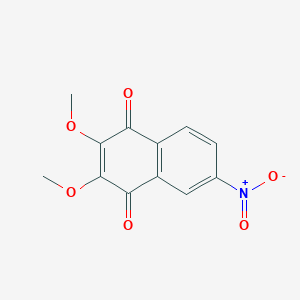
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
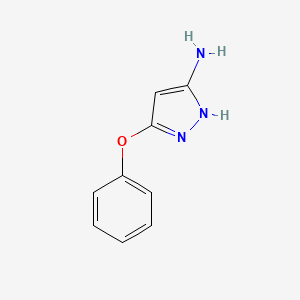
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)
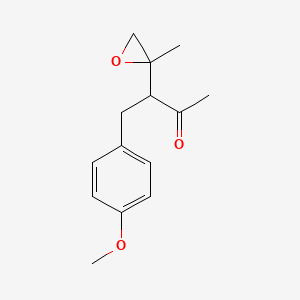
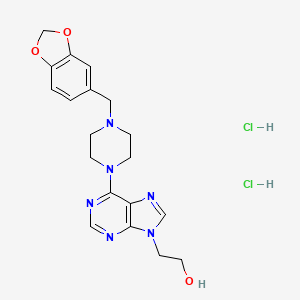
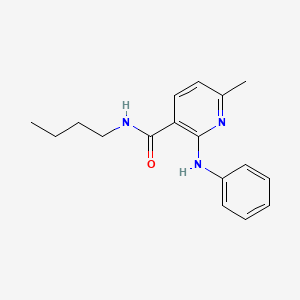
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
